molecular formula C20H10F6N2S B2928500 6-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile CAS No. 252060-04-1

6-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile

Cat. No.: B2928500
CAS No.: 252060-04-1
M. Wt: 424.36
InChI Key: JIUPYXMMZVQDPZ-UHFFFAOYSA-N
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Description

6-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile (CAS 252058-96-1) is a specialized organic compound featuring a nicotinonitrile core substituted with a 3-(trifluoromethyl)phenyl group at the 6-position and a 3-(trifluoromethyl)phenylsulfanyl moiety at the 2-position . This molecular architecture incorporates two trifluoromethyl groups , a functional group known to enhance the lipophilicity and metabolic stability of bioactive molecules, making them more effective in drug discovery applications . The compound's structure, which includes a phenylsulfanyl linkage, is also designed for electronic modulation within target systems . This compound serves as a valuable building block in medicinal chemistry and organic synthesis. Its primary research application is as a key intermediate in the development of bioactive molecules, particularly for exploring kinase inhibition and other therapeutic pathways . The presence of multiple functional groups and the nitrile moiety offers versatility for further chemical functionalization, enabling researchers to create diverse compound libraries for high-throughput screening . While specific antiviral activity data for this exact compound is not available in the search results, related pyridine and sulfur-containing heterocyclic derivatives are extensively investigated for their antiviral properties, highlighting the potential research context for this chemical scaffold . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-[3-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)phenyl]sulfanylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F6N2S/c21-19(22,23)14-4-1-3-12(9-14)17-8-7-13(11-27)18(28-17)29-16-6-2-5-15(10-16)20(24,25)26/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUPYXMMZVQDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)SC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile is a member of a class of organic compounds known for their diverse biological activities, particularly in antimicrobial and anticancer applications. The presence of the trifluoromethyl group has been associated with enhanced biological properties, making it a compound of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C18H14F6N2SC_{18}H_{14}F_6N_2S, indicating a complex structure that includes trifluoromethyl groups and a sulfanyl moiety. The trifluoromethyl groups contribute to the lipophilicity and metabolic stability of the compound, which can enhance its bioavailability and efficacy in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For example, derivatives containing trifluoromethyl groups have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported to be as low as 15.625 μM for Staphylococcus aureus and 62.5 μM for Enterococcus faecalis, indicating potent bactericidal effects .

Bacterial Strain MIC (μM)
Staphylococcus aureus15.625
Enterococcus faecalis62.5
Escherichia coliTBD
Pseudomonas aeruginosaTBD

The mechanism of action typically involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to cell death .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Trifluoromethyl-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies show that such compounds can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. The exact IC50 values for this compound are still under investigation but are expected to align with those of structurally similar agents that exhibit low micromolar activity against cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several trifluoromethyl-substituted compounds, including derivatives similar to our target compound. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics like ciprofloxacin .
  • Cytotoxicity Assessment : In another study, researchers assessed the cytotoxicity of various trifluoromethyl-substituted nicotinonitriles on human cancer cell lines. The findings revealed significant dose-dependent cytotoxicity, suggesting that modifications in the chemical structure could enhance therapeutic effectiveness against specific cancer types .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

  • Trifluoromethyl Groups : These groups enhance lipophilicity and metabolic stability.
  • Sulfanyl Moiety : This component may play a role in facilitating interactions with biological targets.

Comparison with Similar Compounds

Key Observations :

  • Core Diversity: The target compound’s nicotinonitrile core contrasts with the diazaspiro carboxamide cores of the patent compounds. This difference likely influences binding affinity and solubility; nicotinonitriles are more planar, whereas spiro systems introduce three-dimensionality .
  • Substituent Strategy: All compounds leverage CF₃ groups for enhanced lipophilicity and metabolic resistance.
  • Functional Groups : The target’s thioether group may confer unique electronic effects compared to the ethers and amines in the patent compounds, altering reactivity or intermolecular interactions.

Electronic and Physicochemical Properties

  • In contrast, the carboxamide groups in the patent compounds offer hydrogen-bonding capability, critical for target engagement in enzyme inhibition .
  • Solubility : The patent compounds’ carboxamide and azetidine moieties likely enhance aqueous solubility compared to the target compound’s thioether and nitrile-dominated structure.

Q & A

Q. What are the key steps for synthesizing 6-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile with high yield?

  • Methodological Answer : The synthesis typically involves a multi-step nucleophilic aromatic substitution (SNAr) or cross-coupling reaction. For example, Yu et al. achieved 90% yields for structurally similar sulfanyl-nitriles (e.g., 4-[(4-Methoxyphenyl)thio]benzonitrile) using Pd-catalyzed C–S bond formation under inert conditions . Key considerations include:
  • Catalyst selection : Pd(PPh₃)₄ or CuI for thiol coupling.
  • Reaction temperature : Optimize between 80–120°C to balance reactivity and decomposition.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product from byproducts like unreacted trifluoromethylphenyl intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., chemical shifts for trifluoromethyl groups at ~δ 120–125 ppm in ¹³C) .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and detect impurities.
  • Reference standards : Compare retention times with known impurities like 4-Nitro-3-(trifluoromethyl)-aniline (Imp. A) using EP-grade HPLC methods .

Q. What analytical methods are suitable for assessing purity and detecting trace impurities?

  • Methodological Answer :
  • HPLC with UV detection : Use a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) to resolve impurities. For example, EP guidelines specify limits for impurities such as N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide (Imp. B) at <0.15% .
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability during lyophilization, as trifluoromethyl groups may decompose above 200°C .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example:
  • Electron-deficient rings : The nitrile and trifluoromethyl groups create electron-deficient pyridine cores, favoring SNAr reactions.
  • Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to align with experimental yields .
  • Validation : Compare computed IR spectra (e.g., C≡N stretch at ~2200 cm⁻¹) with experimental FT-IR data.

Q. What strategies mitigate contradictory data in biological activity assays involving this compound?

  • Methodological Answer : Contradictions often arise from assay conditions or impurity interference. Mitigation steps include:
  • Dose-response normalization : Use Hill plots to account for non-linear activity in enzyme inhibition assays.
  • Impurity profiling : Quantify byproducts like N-[4-Nitro-3-(trifluoromethyl)phenyl]propanamide (Imp. C) via LC-MS/MS .
  • Positive controls : Compare with structurally validated analogs (e.g., 3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile) to confirm target specificity .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should include:
  • Temperature : Store at 0–6°C to prevent thermal degradation, as analogs like 2-(2-Fluoro-5-methoxyphenyl)acetonitrile require cold storage .
  • Light exposure : Conduct accelerated aging under UV light (254 nm) to assess photolytic byproduct formation.
  • Moisture sensitivity : Karl Fischer titration to monitor water content, critical for nitrile stability .

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